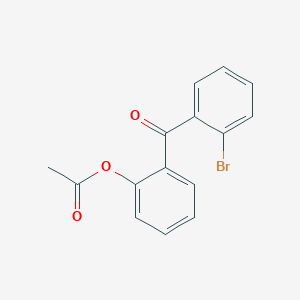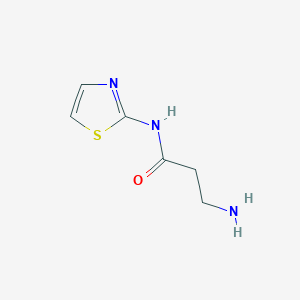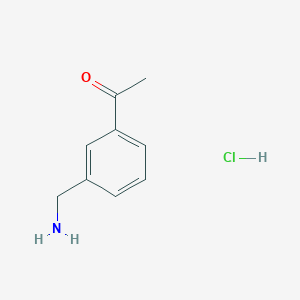
2-Acetoxy-2'-bromobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-Acetoxy-2’-bromobenzophenone is C15H11BrO3 . It’s a complex structure with a bromine atom attached to one of the phenyl rings and an acetoxy group attached to the other .Chemical Reactions Analysis
2-Acetoxy-2’-bromobenzophenone has been studied for its potential in photochemical applications, particularly in the generation of fluorenones. Research demonstrates that 2-aroylaryl radicals, generated from 2-bromoarylketones like 2-acetoxy-2’-bromobenzophenone, can undergo Pschorr cyclization when exposed to light.Physical And Chemical Properties Analysis
2-Acetoxy-2’-bromobenzophenone is a colorless crystalline solid with a melting point of 74-76°C. It is soluble in ethanol and benzene. Its molecular weight is 319.15 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Benzamide Compounds
2-Acetoxy-2’-bromobenzophenone serves as a starting material in the synthesis of novel benzamide compounds. These compounds have applications in medical, industrial, and biological fields, and are used in the treatment of various conditions such as cancer and hypercholesterolemia .
Antibacterial Activities
The synthesized benzamide compounds from 2-Acetoxy-2’-bromobenzophenone have shown in vitro antibacterial activity against various bacteria. This opens up possibilities for its use in developing new antibacterial drugs .
Industrial Applications
Amide derivatives, including those derived from 2-Acetoxy-2’-bromobenzophenone, find broad use in industrial sectors such as plastics, rubber, paper industry, and agriculture. Their widespread structural utility makes them integral to potential biological molecules and commercial drugs .
Propiedades
IUPAC Name |
[2-(2-bromobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNDNIATWNDTFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641564 |
Source


|
| Record name | 2-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-2'-bromobenzophenone | |
CAS RN |
890099-16-8 |
Source


|
| Record name | 2-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)









